molecular formula C11H11Br B11880766 1-Bromo-4-(1-cyclopropylvinyl)benzene

1-Bromo-4-(1-cyclopropylvinyl)benzene

Cat. No.: B11880766
M. Wt: 223.11 g/mol
InChI Key: HKBGRZDUYWYGHW-UHFFFAOYSA-N
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Description

1-Bromo-4-(1-cyclopropylvinyl)benzene (CAS 65322-32-9) is a brominated aromatic compound featuring a cyclopropylvinyl substituent at the para position of the benzene ring. Its molecular formula is C₁₁H₁₁Br, with a molecular weight of 223.11 g/mol. The compound is commercially available in varying quantities (250 mg to 10,000 mg) and is primarily utilized in organic synthesis and pharmaceutical research .

The cyclopropylvinyl group introduces unique steric and electronic properties. Analogous methods, such as Suzuki-Miyaura coupling (used for 1-Bromo-4-(3-thienyl)benzene ), may be applicable, leveraging palladium catalysts to introduce the cyclopropylvinyl moiety.

Properties

Molecular Formula

C11H11Br

Molecular Weight

223.11 g/mol

IUPAC Name

1-bromo-4-(1-cyclopropylethenyl)benzene

InChI

InChI=1S/C11H11Br/c1-8(9-2-3-9)10-4-6-11(12)7-5-10/h4-7,9H,1-3H2

InChI Key

HKBGRZDUYWYGHW-UHFFFAOYSA-N

Canonical SMILES

C=C(C1CC1)C2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

The synthesis of 1-Bromo-4-(1-cyclopropylvinyl)benzene typically involves the bromination of 4-(1-cyclopropylvinyl)benzene. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the benzene ring in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . Industrial production methods may involve similar processes but on a larger scale, ensuring high yield and purity.

Chemical Reactions Analysis

1-Bromo-4-(1-cyclopropylvinyl)benzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Bromo-4-(1-cyclopropylvinyl)benzene in chemical reactions typically involves electrophilic aromatic substitution. In this process, the benzene ring is attacked by an electrophile, leading to the formation of a sigma complex, which then loses a proton to restore aromaticity . The specific molecular targets and pathways depend on the nature of the electrophile and the reaction conditions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-Bromo-4-(1-cyclopropylvinyl)benzene with similar brominated benzene derivatives:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Purity Key Applications
1-Bromo-4-(1-cyclopropylvinyl)benzene Cyclopropylvinyl C₁₁H₁₁Br 223.11 N/A N/A Organic synthesis
1-Bromo-4-cyclopropylbenzene Cyclopropyl C₉H₉Br 197.07 N/A N/A Intermediate in fine chemicals
1-Bromo-4-isopropylbenzene Isopropyl C₉H₁₁Br 199.09 >100 97% Solvent, synthetic intermediate
1-Bromo-4-(trans-4-n-propylcyclohexyl)benzene Trans-4-propylcyclohexyl C₁₅H₂₁Br 293.23 47.9 ≥99% Liquid crystal intermediates
1-Bromo-4-(difluoromethoxy)benzene Difluoromethoxy C₇H₅BrF₂O 239.02 N/A ≥98% Cross-coupling reactions

Key Observations:

  • Steric Effects : Cyclohexyl and cyclopentyl substituents (e.g., 1-Bromo-4-(trans-4-propylcyclohexyl)benzene ) exhibit higher molecular weights and melting points due to increased bulkiness and rigidity compared to cyclopropyl or vinyl groups.
  • Electronic Effects : Electron-withdrawing groups like difluoromethoxy enhance electrophilicity at the bromine site, facilitating nucleophilic substitution or cross-coupling reactions.

Reactivity in Cross-Coupling Reactions

1-Bromo-4-(1-cyclopropylvinyl)benzene’s reactivity is influenced by the cyclopropylvinyl group:

  • Steric Hindrance : The cyclopropane ring may hinder access to the bromine atom in reactions requiring precise spatial alignment (e.g., Heck coupling).

Comparison with Analogs:

  • 1-Bromo-4-(difluoromethoxy)benzene : Demonstrates high reactivity in Pd-catalyzed arylations, achieving yields up to 93% with imidazo[1,2-b]pyridazine .
  • 1-Bromo-4-(3-thienyl)benzene : Synthesized via Suzuki coupling in 73% yield , highlighting compatibility with heteroaromatic boronic acids .
  • 1-Bromo-4-(trans-4-propylcyclohexyl)benzene : Used in liquid crystal synthesis, where steric bulk ensures thermal stability in display materials .

Biological Activity

1-Bromo-4-(1-cyclopropylvinyl)benzene is an organobromine compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C11_{11}H11_{11}Br
  • Molar Mass : 223.11 g/mol
  • CAS Number : 65322-32-9

Anticancer Properties

Research indicates that compounds structurally related to 1-Bromo-4-(1-cyclopropylvinyl)benzene exhibit significant anticancer activity. For instance, cyclopropylvinyl analogs have been studied for their ability to inhibit tubulin polymerization, a critical process in cancer cell division. In a study involving various cyclopropyl compounds, those with similar structural features demonstrated notable cytotoxicity against melanoma cells, with IC50_{50} values in the submicromolar range .

The biological activity of 1-Bromo-4-(1-cyclopropylvinyl)benzene may be attributed to its interaction with tubulin. Molecular docking studies suggest that such compounds bind effectively to the colchicine site on tubulin, disrupting microtubule formation and leading to cell cycle arrest .

Case Studies

A series of case studies have evaluated the biological effects of cyclopropyl-containing compounds:

  • Study 1 : A derivative of 1-Bromo-4-(1-cyclopropylvinyl)benzene was tested for its anti-tumor efficacy in vitro, showing a significant reduction in cell viability in B16 melanoma cells.
  • Study 2 : In vivo studies indicated that administration of cyclopropyl analogs resulted in reduced tumor growth in mouse models, supporting the potential for therapeutic applications.

Synthesis and Derivatives

The synthesis of 1-Bromo-4-(1-cyclopropylvinyl)benzene typically involves bromination reactions followed by vinylation processes. The compound can serve as a precursor for various derivatives that may enhance its biological activity.

CompoundSynthesis MethodBiological Activity
1-Bromo-4-(1-cyclopropylvinyl)benzeneBromination of 4-(1-cyclopropylvinyl)benzeneCytotoxicity against melanoma cells
Cyclopropyl analogsCross-coupling reactionsInhibition of tubulin polymerization

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